2-Methyl-3-furanthiol
2-Methyl-3-furanthiol
2-Methyl-3-furanthiol, a sulfur-containing compound, is the key odorant in cooked ham, wine and canned tuna fish.
2-Methyl-3-furanthiol, also known as 2-furanmethanethiol or 2-methyl-3-furylmercaptan, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Methyl-3-furanthiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3-furanthiol is primarily located in the cytoplasm. 2-Methyl-3-furanthiol exists in all eukaryotes, ranging from yeast to humans. 2-Methyl-3-furanthiol is a coconut, fishy, and meaty tasting compound that can be found in fishes. This makes 2-methyl-3-furanthiol a potential biomarker for the consumption of this food product.
2-Methyl-3-furanthiol, also known as 2-furanmethanethiol or 2-methyl-3-furylmercaptan, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Methyl-3-furanthiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3-furanthiol is primarily located in the cytoplasm. 2-Methyl-3-furanthiol exists in all eukaryotes, ranging from yeast to humans. 2-Methyl-3-furanthiol is a coconut, fishy, and meaty tasting compound that can be found in fishes. This makes 2-methyl-3-furanthiol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
28588-74-1
VCID:
VC21159792
InChI:
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
SMILES:
CC1=C(C=CO1)S
Molecular Formula:
C5H6OS
Molecular Weight:
114.17 g/mol
2-Methyl-3-furanthiol
CAS No.: 28588-74-1
Cat. No.: VC21159792
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-3-furanthiol, a sulfur-containing compound, is the key odorant in cooked ham, wine and canned tuna fish. 2-Methyl-3-furanthiol, also known as 2-furanmethanethiol or 2-methyl-3-furylmercaptan, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2-Methyl-3-furanthiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-3-furanthiol is primarily located in the cytoplasm. 2-Methyl-3-furanthiol exists in all eukaryotes, ranging from yeast to humans. 2-Methyl-3-furanthiol is a coconut, fishy, and meaty tasting compound that can be found in fishes. This makes 2-methyl-3-furanthiol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 28588-74-1 |
| Molecular Formula | C5H6OS |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | 2-methylfuran-3-thiol |
| Standard InChI | InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 |
| Standard InChI Key | RUYNUXHHUVUINQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)S |
| Canonical SMILES | CC1=C(C=CO1)S |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator